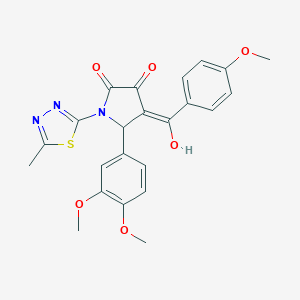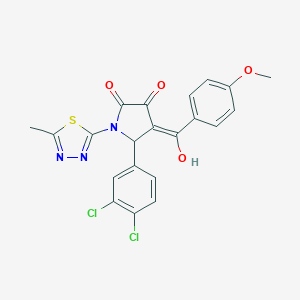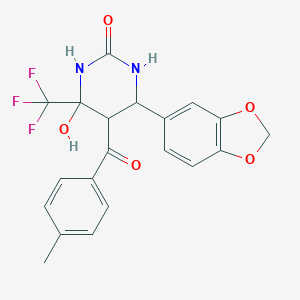![molecular formula C15H15N3OS B257713 N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide](/img/structure/B257713.png)
N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CP-690,550 and is classified as a Janus kinase (JAK) inhibitor. JAK inhibitors are a class of drugs that work by inhibiting the activity of JAK enzymes, which play a crucial role in the signaling pathways that regulate immune system function.
作用机制
N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide works by inhibiting the activity of JAK enzymes, which play a crucial role in the signaling pathways that regulate immune system function. Specifically, JAK enzymes are involved in the signaling pathways that lead to the activation of immune cells such as T cells and B cells. By inhibiting the activity of JAK enzymes, N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide can help to reduce the activity of these immune cells, which can be beneficial in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the activity of immune cells such as T cells and B cells, which can be beneficial in the treatment of autoimmune diseases. Additionally, N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide has been shown to reduce the production of pro-inflammatory cytokines, which can also be beneficial in the treatment of autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of using N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide in lab experiments is that it has been extensively studied and has a well-characterized mechanism of action. Additionally, this compound has been shown to be effective in reducing the activity of immune cells and pro-inflammatory cytokines, which can be beneficial in a variety of experimental settings.
One of the main limitations of using N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide in lab experiments is that it is a JAK inhibitor, which means that it can have off-target effects on other signaling pathways. Additionally, this compound has not been extensively studied in clinical trials, so its safety and efficacy in humans are not well-established.
未来方向
There are several future directions for research on N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide. One area of research is in the development of more selective JAK inhibitors that can target specific JAK enzymes without affecting other signaling pathways. Additionally, research is needed to determine the safety and efficacy of this compound in clinical trials, particularly in the treatment of autoimmune diseases. Finally, research is needed to explore the potential applications of N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide in other areas of research, such as cancer immunotherapy and infectious disease.
合成方法
The synthesis of N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide involves several steps. The starting material is 4-methylacetophenone, which is reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with acetic anhydride and sodium acetate to form the corresponding thiazole derivative. The final step involves the reaction of the thiazole derivative with cyanomethyl bromide to form N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide.
科学研究应用
N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of immunology, as JAK inhibitors have been shown to have potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
属性
产品名称 |
N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide |
|---|---|
分子式 |
C15H15N3OS |
分子量 |
285.4 g/mol |
IUPAC 名称 |
N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide |
InChI |
InChI=1S/C15H15N3OS/c1-3-12(19)17-15-14(18-13(20-15)8-9-16)11-6-4-10(2)5-7-11/h4-7H,3,8H2,1-2H3,(H,17,19) |
InChI 键 |
NRSSHJIBOJVVSP-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(N=C(S1)CC#N)C2=CC=C(C=C2)C |
规范 SMILES |
CCC(=O)NC1=C(N=C(S1)CC#N)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257630.png)
![2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257633.png)
![2-Methoxyethyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257635.png)
![Allyl 4-[4-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257636.png)
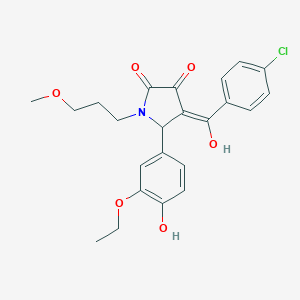
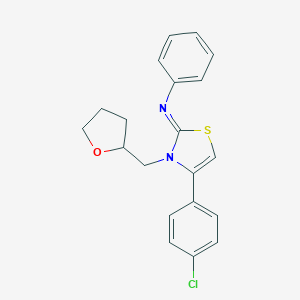
methanone](/img/structure/B257641.png)
![Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B257642.png)
![1-cyclopentyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257650.png)
![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257651.png)
![N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257654.png)
